8-Hydroxyquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-hydroxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-6-7(10(13)14)4-5-11-9(6)8/h1-5,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTUKANGPPVLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204228 | |
| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55698-67-4 | |
| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55698-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxycinchoninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055698674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55698-67-4 | |
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| Record name | 8-Hydroxyquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.314 | |
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| Record name | 8-HYDROXYCINCHONINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG29EB6D6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Preparation via Condensation and Oxidation Routes Starting from Isatin Derivatives
One of the most detailed methods involves multi-step synthesis starting from isatin and related quinoline derivatives, employing condensation, oxidation, and decarboxylation reactions under controlled conditions.
Step 1: Isatin undergoes base-catalyzed ring-opening condensation with acetone under highly basic conditions (using sodium hydroxide or potassium hydroxide) in aqueous medium at 25–35 °C, followed by reflux for 5–15 hours. This yields 2-toluquinoline-4-carboxylic acid with high purity and yield (~99%) after pH adjustment and filtration.
Step 2: The 2-toluquinoline-4-carboxylic acid reacts with phenyl aldehyde at 95–105 °C for 1–6 hours, producing 2-vinyl-4-quinoline carboxylic acid derivatives.
Step 3: The vinyl quinoline carboxylic acid is treated with diacetyl oxide at 115–125 °C for 2–8 hours to obtain further modified quinoline carboxylic acid compounds.
Step 4: Oxidation with potassium permanganate in sodium hydroxide solution at 35–45 °C for 2–8 hours converts the intermediate into quinoline-2,4-dicarboxylic acid.
Step 5: Decarboxylation in m-xylene under reflux yields the target compound, 8-Hydroxyquinoline-4-carboxylic acid (also known as Cinchonic Acid).
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Isatin, NaOH/KOH, acetone, water | 25–35 (stir), reflux 5–15 | 5–15 | 2-toluquinoline-4-carboxylic acid | ~99% yield, m.p. 238–240 °C |
| 2 | 2-toluquinoline-4-carboxylic acid + phenyl aldehyde | 95–105 | 1–6 | 2-vinyl-4-quinoline carboxylic acid | Intermediate |
| 3 | Diacetyl oxide | 115–125 | 2–8 | Modified vinyl quinoline acid | Intermediate |
| 4 | KMnO4, NaOH solution | 35–45 | 2–8 | Quinoline-2,4-dicarboxylic acid | Intermediate |
| 5 | m-xylene, reflux | Reflux | — | This compound | Final product |
This method is well-documented in patent CN102924374B and provides a robust, high-yielding route for the preparation of this compound.
Synthesis via Reaction of o-Aminophenol with Acrolein Derivatives
Another established preparation route is the synthesis of 8-hydroxyquinoline derivatives by reacting o-aminophenol with acrolein or its derivatives under acidic conditions.
The reaction is conducted in aqueous hydrochloric acid medium at around 104–110 °C.
Acrolein is introduced gradually to a mixture of o-aminophenol and sometimes o-nitrophenol, enhancing yield and purity.
The reaction mixture is subjected to steam distillation and subsequent neutralization with sodium hydroxide to precipitate the product.
| Procedure Variant | Starting Materials (moles) | Reaction Temp (°C) | Reaction Time | Yield of 8-Hydroxyquinoline (moles) | Molar Conversion (%) |
|---|---|---|---|---|---|
| Conventional | o-aminophenol (0.33), o-nitrophenol (0.17) | 104–110 | ~3 h | 0.21 | 42 |
| Improved (with acetic acid) | o-aminophenol (0.33), acetic acid (0.33), o-nitrophenol (0.17) | 104–110 | ~3 h | 0.40 | 80 |
The improved method, involving acetic acid addition, significantly increases the molar conversion of phenols to 8-hydroxyquinoline from 42% to 80%, indicating a more efficient synthesis.
Condensation of Isatin with Aromatic and Allylic Ketones in Presence of Potassium Hydroxide
Recent literature reviews highlight green and efficient methods for synthesizing quinoline-4-carboxylic acid derivatives, including this compound, through condensation reactions.
Isatin is reacted with various aromatic or allylic ketones in aqueous potassium hydroxide solution under reflux conditions (typically 24–72 hours).
Ethanol or water is used as a solvent, offering environmentally friendly reaction media.
The reaction proceeds via base-catalyzed condensation, followed by cyclization to form quinoline-4-carboxylic acid derivatives.
Yields are generally high, with improved purity and selectivity.
Catalysts such as potassium hydroxide are recyclable with consistent activity.
Examples of Reaction Conditions:
| Substrate Pair | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Isatin + aromatic ketones | Ethanol/H2O | KOH (catalytic) | Reflux (~80) | 24–72 | High | Green method, high purity |
| Isatin + allylic ketones | Ethanol | KOH | Reflux (~80) | 3–5 | Good | Used for synthesizing hydrazide derivatives |
These methods have been reported by multiple research groups and provide a sustainable and efficient approach to synthesize quinoline-4-carboxylic acid derivatives with potential biological activity.
Other Notable Synthetic Routes and Catalytic Systems
Condensation of Anilines with Pyruvic Acid and Aromatic Aldehydes: This method involves the reaction of 2-methylaniline with pyruvic acid and aromatic aldehydes in ethanol under reflux to form quinoline-4-carboxylic acid derivatives in good yields.
Use of Various Catalysts and Solvents: Research has explored different catalysts and solvents to optimize yield, selectivity, and environmental impact, including green catalysts and non-toxic reagents.
Biological Activity-Oriented Synthesis: Some synthetic routes are tailored to produce quinoline-4-carboxylic acid derivatives for evaluation of antimicrobial and enzyme inhibitory activities, influencing the choice of substituents and reaction conditions.
Summary Table of Preparation Methods for this compound
| Method No. | Starting Materials | Key Reagents/Conditions | Temperature (°C) | Reaction Time | Yield / Conversion | Remarks |
|---|---|---|---|---|---|---|
| 1 | Isatin, acetone, phenyl aldehyde | NaOH/KOH base, KMnO4 oxidation, m-xylene reflux | 25–125 | 5–15 h + steps | ~99% (intermediate), high final yield | Multi-step, high purity |
| 2 | o-Aminophenol, acrolein, HCl, acetic acid | Acidic aqueous medium, steam distillation | 104–110 | ~3 h | 80% molar conversion | Improved yield with acetic acid |
| 3 | Isatin, aromatic/allylic ketones | KOH catalyst, ethanol/water solvent | ~80 (reflux) | 3–72 h | High | Green, recyclable catalyst |
| 4 | 2-Methylaniline, pyruvic acid, aromatic aldehydes | Ethanol reflux | ~80 | 3–12 h | Good | Alternative condensation route |
Chemical Reactions Analysis
Chelation Reactions with Metal Ions
The compound’s hydroxyl and carboxylic acid groups enable bidentate or tridentate coordination with transition metals. This chelation capacity underpins its applications in metallopharmaceuticals and analytical chemistry:
The stability constants (log K) were determined via potentiometric titrations, with Cu²⁺ complexes showing the highest affinity .
Condensation Reactions
The carboxylic acid group participates in amide bond formation, a key step in derivatization for drug discovery:
-
Example : Reaction with substituted anilines (R-NH₂) in the presence of phosphorus trichloride yields 8-hydroxyquinoline-4-carboxanilides :
| Aniline Substituent (R) | Yield (%) | Bioactivity (H5N1 Inhibition) |
|---|---|---|
| -Cl | 79 | 68% at 10 μM |
| -OCH₃ | 61 | 42% at 10 μM |
Electrophilic Substitution
The quinoline ring undergoes electrophilic substitution at positions 5 and 7 due to electron-rich regions:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 5-nitro-8-hydroxyquinoline-4-carboxylic acid in 85% yield .
-
Halogenation : Chlorination using SOCl₂ or NaOCl yields 5-chloro derivatives, enhancing antibacterial potency .
Reductive Cyclization
Under CO gas and Pd(OAc)₂ catalysis, the compound forms fused heterocycles. For example, reaction with 2-nitrobenzaldehydes produces quinoline-indole hybrids :
| Product | BBB Permeability (Pe × 10⁶ cm/s) | Amyloid-β Aggregation Inhibition |
|---|---|---|
| Quinoline-indole | 18.9 ± 0.6 | 72% at 50 μM |
Esterification and Decarboxylation
-
Esterification : Treatment with methanol/H₂SO₄ forms methyl esters, improving lipid solubility .
-
Decarboxylation : Heating above 200°C yields 8-hydroxyquinoline, a precursor for agrochemicals .
Biosynthetic Pathways
In Spodoptera littoralis, the compound is synthesized via enzymatic conversion of 3-hydroxykynurenine, involving:
Scientific Research Applications
Chemical Properties and Structure
8-HQCA is characterized by its unique structure, which includes a hydroxyl group at position 8 and a carboxylic acid group at position 4 of the quinoline ring. Its chemical formula is , and it has a molecular weight of 189.17 g/mol. The presence of these functional groups contributes to its chelating ability, allowing it to form stable complexes with metal ions.
Pharmaceutical Applications
-
Antimicrobial Activity :
- 8-HQCA exhibits broad-spectrum antimicrobial properties. Studies have shown that it can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from 8-HQCA and ciprofloxacin demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL .
-
Anticancer Properties :
- Research indicates that 8-HQCA and its derivatives possess anticancer activity against several human cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells showed IC50 values ranging from 26.30 to 63.75 µM . Notably, some compounds exhibited higher potency than standard chemotherapeutics like doxorubicin.
- Neuroprotection :
-
Inhibition of Enzymes :
- Recent studies have highlighted the potential of 8-HQCA as an inhibitor of various enzymes linked to disease processes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from 8-HQCA showed IC50 values between 8.80 to 26.50 µM against these enzymes, indicating their potential in treating cognitive disorders .
Materials Science Applications
- Organic Light-Emitting Diodes (OLEDs) :
- Fluorescent Chemosensors :
Analytical Chemistry Applications
- Chromatographic Techniques :
- 8-HQCA can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method employing acetonitrile and water has been developed for its separation and quantification in complex mixtures . This method is scalable for preparative applications and suitable for pharmacokinetic studies.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer agents | IC50 values between 26.30 to 63.75 µM | |
| Neuroprotective agents | Chelates metal ions, reducing oxidative stress | |
| Enzyme inhibitors | IC50 values from 8.80 to 26.50 µM | |
| Materials Science | OLED components | Enhances charge transport |
| Fluorescent sensors | Detects metal ions via luminescence | |
| Analytical Chemistry | HPLC analysis | Effective separation method for quantification |
Case Studies
- Hybridization with Ciprofloxacin :
- Synthesis of Derivatives :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of hydroxyquinoline analogs involves their ability to chelate metal ions, which can disrupt various biological processes. For example, these compounds can inhibit the activity of metal-dependent enzymes, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells . The molecular targets include enzymes such as histone demethylases and metalloproteins .
Comparison with Similar Compounds
Hydroxyquinoline analogs are unique due to their strong metal-chelating properties and diverse biological activities. Similar compounds include:
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
4-Hydroxy-2-quinolones: These compounds have significant pharmaceutical and biological activities.
2-Hydroxyquinoline: Used in various industrial applications and known for its ability to form stable complexes with metal ions.
Hydroxyquinoline analog 2 stands out due to its specific interactions with biological targets and its potential as a therapeutic agent in various diseases.
Biological Activity
8-Hydroxyquinoline-4-carboxylic acid (8-HQCA) is a derivative of 8-hydroxyquinoline, a compound recognized for its diverse biological activities. This article examines the pharmacological properties, mechanisms of action, and therapeutic potentials of 8-HQCA, supported by recent research findings and case studies.
Overview of Biological Activities
8-HQCA exhibits a variety of biological activities, including:
- Anticancer Effects : Several studies have demonstrated that 8-HQCA and its derivatives possess significant antiproliferative effects against various cancer cell lines. For instance, 8-hydroxy-2-quinolinecarbaldehyde, a related compound, showed cytotoxicity against multiple cancer cells with IC50 values ranging from 12.5 to 25 μg/mL .
- Neuroprotective Properties : The compound acts as a multifunctional metal-chelator and has been explored for its potential in treating neurodegenerative disorders. It can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases .
- Antimicrobial Activity : Research indicates that 8-HQCA exhibits antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against antibiotic-resistant strains, making them promising candidates for new antibacterial drugs .
The biological activity of 8-HQCA is attributed to several mechanisms:
- Metal Chelation : The ability to chelate metals plays a crucial role in its neuroprotective and anticancer activities. By binding to metal ions like copper and iron, it can prevent oxidative stress and subsequent cellular damage .
- Inhibition of Enzymes : 8-HQCA inhibits key enzymes involved in cancer progression and neurodegeneration, such as AChE and MAO. This inhibition can lead to reduced tumor growth and improved neuronal health .
- Induction of Apoptosis : Certain derivatives induce apoptosis in cancer cells through caspase-dependent pathways, contributing to their anticancer efficacy .
Anticancer Activity
A study highlighted the effectiveness of an 8-hydroxyquinoline derivative in suppressing Hep3B xenograft tumor growth in vivo. Administered at a dosage of 10 mg/kg/day via intraperitoneal injection over nine days, it completely inhibited tumor growth without causing histological damage to vital organs .
Neuroprotective Studies
Research has shown that compounds derived from 8-HQCA can cross the blood-brain barrier and exhibit low toxicity (LD50 > 2000 mg/kg) while protecting neurons from oxidative stress induced by metal ions . These findings suggest potential applications in treating Alzheimer’s disease and other neurodegenerative conditions.
Data Summary
Future Directions
Given the promising results from various studies, future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of 8-HQCA derivatives in humans.
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
- Synthesis of New Derivatives : Exploring modifications to enhance potency and selectivity against specific targets.
Q & A
Q. What are the established synthetic routes for 8-hydroxyquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The primary synthesis method involves decarboxylation of this compound under controlled thermal conditions. For example, Prager & Jacobson (1935) demonstrated that heating the compound in concentrated sulfuric acid at 225°C yields 8-hydroxyquinoline . To optimize yield, variables such as temperature, catalyst (e.g., sodium hydroxide), and reaction time must be systematically tested. Lower yields may result from incomplete decarboxylation or side reactions like sulfonation, which can be mitigated by inert atmospheres .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard analytical techniques include:
- HPLC-MS : To detect impurities (<0.1% sensitivity) and confirm molecular weight (C₁₀H₇NO₃, MW 189.17 g/mol) .
- NMR spectroscopy : For verifying tautomeric equilibrium (hydroxyl vs. zwitterionic forms) and positional isomerism .
- Elemental analysis : To validate carbon, hydrogen, and nitrogen content against theoretical values .
Q. What are the key stability considerations for handling and storing this compound?
The compound degrades under prolonged exposure to light, heat (>100°C), or oxidizing agents, producing toxic gases like CO and NOₓ . Storage recommendations:
Q. How does the carboxylic acid group at position 4 influence the compound’s reactivity?
The carboxyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) and facilitates derivatization. For instance, esterification with methyl malonyl chloride under triethylamine catalysis produces methyl esters, enabling further functionalization . The group also participates in chelation with metal ions (e.g., Fe³⁺, Cu²⁺), which is critical for studying its antimicrobial properties .
Advanced Research Questions
Q. How can computational modeling aid in predicting the tautomeric behavior of this compound?
Density Functional Theory (DFT) simulations can model the equilibrium between hydroxyl (C9-OH) and zwitterionic (N-protonated) forms. Key parameters include:
Q. What strategies resolve contradictory data on the compound’s metal-chelating efficacy across studies?
Discrepancies often arise from:
- pH variability : Chelation capacity peaks at pH 6–7 due to optimal protonation states .
- Ionic strength : High salt concentrations (e.g., NaCl >0.5 M) disrupt coordination bonds.
To standardize assays, use buffer systems (e.g., Tris-HCl) and quantify chelation via UV-Vis spectroscopy (λ = 370 nm for Fe³⁺ complexes) .
Q. What methodologies optimize the scalability of this compound synthesis for preclinical studies?
Continuous flow reactors improve scalability by enhancing heat/mass transfer. Key parameters:
- Residence time : 30–60 minutes at 200°C.
- Catalyst loading : 5 mol% NaOH.
Automated platforms (e.g., ChemSpeed) enable real-time monitoring of intermediates via inline FTIR .
Q. How can researchers assess the ecological toxicity of this compound derivatives?
Follow EPA DSSTox guidelines (e.g., DTXSID30346524) for:
Q. What experimental designs validate the compound’s hypothesized antiviral mechanism?
- In vitro assays : Measure IC₅₀ in Vero E6 cells infected with enveloped viruses (e.g., HSV-1).
- Molecular docking : Target viral protease/replicase (e.g., SARS-CoV-2 3CLpro) using Schrödinger Suite .
- Resistance profiling : Serial passaging under sublethal doses identifies mutation hotspots .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
